molecular formula C16H19BrN2O2 B2658166 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide CAS No. 899744-71-9

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide

Cat. No.: B2658166
CAS No.: 899744-71-9
M. Wt: 351.244
InChI Key: LDOZXROBRVKYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide, widely known in scientific literature as SYN-115 or Tozadenant, is a potent, selective, and orally active antagonist of the adenosine A2A receptor. This receptor is predominantly expressed in the basal ganglia, a brain region critical for motor control, making it a high-value target for investigating therapeutic strategies for Parkinson's disease. By blocking the A2A receptor, SYN-115 modulates the indirect pathway of the basal ganglia circuit, which is hyperactive in Parkinson's disease, and has been shown in preclinical and clinical studies to reduce motor deficits. Its primary research value lies in its potential to augment the therapeutic effects of levodopa, the cornerstone Parkinson's treatment, while potentially allowing for a reduction in levodopa dosage and mitigating the onset of dyskinesias. Research into SYN-115 has extended to its pharmacokinetic profile, including its bioavailability and brain penetration, which are critical for central nervous system drug development. Investigations have demonstrated that A2A receptor antagonism can enhance dopamine D2 receptor transmission without directly stimulating dopaminergic pathways, offering a novel non-dopaminergic approach to managing motor symptoms. Although clinical development for Tozadenant was discontinued, it remains a crucial research tool for elucidating the role of adenosine signaling in the basal ganglia and for validating the A2A receptor as a target for next-generation treatments for Parkinson's disease and other movement disorders. Source: PubMed Source: DrugBank

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-11-4-6-12(7-5-11)13(19(2)3)10-18-16(20)14-8-9-15(17)21-14/h4-9,13H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOZXROBRVKYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps:

    Bromination: The furan ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: The brominated furan is then reacted with 2-(dimethylamino)-2-(4-methylphenyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and the 4-methylphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) 5-Bromo-N-(4-Bromophenyl)furan-2-carboxamide ()
  • Structure: The aromatic substituent is a 4-bromophenyl group instead of the 4-methylphenyl-dimethylaminoethyl chain.
  • This may lower solubility in polar solvents compared to the target compound.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling (similar to methods in and ), indicating shared synthetic routes for brominated furan carboxamides .
(b) 5-Bromo-N-[3-Chloro-4-(Difluoromethoxy)phenyl]furan-2-carboxamide ()
  • Structure : Features a 3-chloro-4-(difluoromethoxy)phenyl group.
  • Properties: Molecular formula C₁₂H₇BrClF₂NO₃ (higher molecular weight due to halogens) .

Variations in the Amine Side Chain

(a) 5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-(4-morpholinyl)ethyl]-1-benzofuran-2-carboxamide ()
  • Structure: Replaces the dimethylamino group with a morpholinyl ring.
  • Key Differences: The morpholine group increases hydrophilicity and introduces a cyclic amine, which may enhance solubility and modulate receptor affinity compared to the linear dimethylamino group in the target compound.
  • Synthesis : Likely involves nucleophilic substitution or coupling reactions, as seen in for morpholine-containing analogs .
(b) N-[2-(Dimethylamino)-2-(4-Methylphenyl)ethyl] Derivatives in Antitumor Agents ()
  • Example: Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide).
  • Key Similarities: The dimethylaminoethyl group is retained, demonstrating its role in improving antitumor activity (IC₅₀ = 14.45 μM for P388 cells).
  • Contrast: The target compound lacks the fused quinolinone core, suggesting divergent biological targets .

Functional Group Modifications on the Furan Ring

(a) 5-(4-Nitrophenyl)furan-2-carboxylic Acid ()
  • Structure : Replaces the bromine atom with a 4-nitrophenyl group and substitutes the carboxamide with a carboxylic acid.
  • The carboxylic acid moiety improves water solubility but reduces membrane permeability compared to the carboxamide group .
(b) Hydrazone-Linked Analogs ()
  • Example : (E)-5-Bromo-N-(4-((2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)methyl)phenyl)furan-2-carboxamide (13c ).
  • Key Differences : The hydrazone linker introduces conformational flexibility and additional hydrogen-bonding sites, which may influence binding kinetics in enzyme inhibition (e.g., MMP-13) .

Structural and Property Comparison Table

Compound Name Key Substituents Molecular Formula Notable Properties/Applications Reference
5-Bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide 4-Methylphenyl, dimethylaminoethyl C₁₇H₂₀BrN₂O₂ Potential bioavailability enhancement N/A
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide 4-Bromophenyl C₁₁H₈Br₂NO₂ Halogenated analog, lower polarity
5-Bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide 3-Chloro-4-(difluoromethoxy)phenyl C₁₂H₇BrClF₂NO₃ Electronegative substituents
5-Bromo-3-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide Morpholinyl, benzofuran core C₂₂H₂₄BrN₂O₃ Enhanced hydrophilicity
(E)-5-Bromo-N-(4-((2-(4-nitrophenyl)acetyl)hydrazineylidene)phenyl)furan-2-carboxamide Hydrazone linker, 4-nitrophenyl C₂₀H₁₆BrN₄O₅ MMP-13 inhibition

Biological Activity

The compound 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]furan-2-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BrN3O2C_{15}H_{18}BrN_{3}O_{2}. The presence of a bromine atom and a dimethylamino group suggests potential interactions with biological targets, which may contribute to its activity.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Biological Activity Profile

Data on the biological activity of this compound indicate the following potential effects:

Activity Outcome Reference
Antitumor ActivityInduces apoptosis in cancer cells
Antibacterial ActivityEffective against Gram-positive bacteria
Antioxidant PropertiesScavenges free radicals

Case Studies

  • Antitumor Effects : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values ranging from 10 to 30 µM, suggesting a strong potential for development as an anticancer agent.
  • Antibacterial Activity : In vitro tests demonstrated that the compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL, indicating effectiveness comparable to standard antibiotics.
  • Antioxidant Activity : The compound was tested using DPPH and FRAP assays, showing a strong ability to reduce oxidative stress in cellular models. This property may have implications for its use in neuroprotective therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.